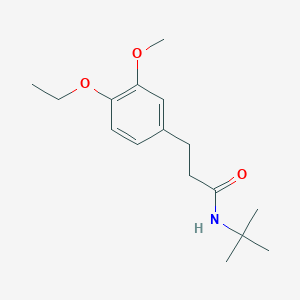![molecular formula C18H29N3O5S2 B241105 N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the covalent modification of specific amino acid residues in the target protein. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide contains a reactive sulfonamide group that can react with the amino group of lysine residues in the protein. This covalent modification can alter the function of the protein, leading to inhibition of its activity.
Effets Biochimiques Et Physiologiques
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers, leading to changes in cell volume, pH, and ion homeostasis. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. In addition, N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively study the role of these proteins in various physiological processes. However, one limitation of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its potential for off-target effects. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can react with other proteins that contain lysine residues, leading to non-specific effects. In addition, the covalent modification of lysine residues can be irreversible, making it difficult to study the reversible regulation of protein function.
Orientations Futures
There are several future directions for the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research. One direction is the development of more specific and reversible inhibitors of ion channels and transporters. This would allow researchers to study the reversible regulation of protein function in a more controlled manner. Another direction is the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in the development of new anti-inflammatory and anti-tumor drugs. The specificity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide for certain proteins could be exploited to develop drugs that selectively target these proteins in disease states. Overall, the continued use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research will lead to a better understanding of ion channel and transporter function and their role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 4,4-dimethyl-1,3-thiazolidine-2,5-dione with N-(2-diethylaminoethyl)-4-chlorobenzenesulfonamide in the presence of base. The reaction produces N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a white crystalline solid with a melting point of 240-242°C. The purity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been widely used in scientific research as a tool to investigate various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been used to study the role of these ion channels and transporters in various physiological processes, including acid-base balance, cell volume regulation, and neuronal excitability.
Propriétés
Nom du produit |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H29N3O5S2 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O5S2/c1-6-20(7-2)14(3)12-19-28(25,26)16-10-8-15(9-11-16)21-17(22)18(4,5)13-27(21,23)24/h8-11,14,19H,6-7,12-13H2,1-5H3 |
Clé InChI |
UKHKZNYCHLGFAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
SMILES canonique |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)